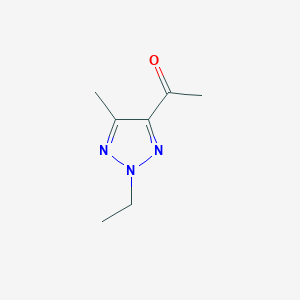

1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one

Description

Chemical Identity and Properties

1-(2-Ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one (CAS: 1934906-01-0) is a triazole derivative with the molecular formula C₇H₁₁N₃O and a molecular weight of 153.18 g/mol . It features a 1,2,3-triazole core substituted with ethyl (C₂H₅) and methyl (CH₃) groups at positions 2 and 5, respectively, and an acetyl (COCH₃) moiety at position 2. The compound is marketed as a versatile small-molecule scaffold for laboratory applications, with a purity ≥95% .

Its structural simplicity and functional groups make it a precursor for further derivatization in drug discovery, materials science, and catalysis.

Properties

IUPAC Name |

1-(2-ethyl-5-methyltriazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-4-10-8-5(2)7(9-10)6(3)11/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBGVGBEMRSDFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(C(=N1)C(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization in the presence of an acid catalyst to yield the triazole ring . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of solvents.

Chemical Reactions Analysis

1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

Common reagents and conditions used in these reactions include acids, bases, and various solvents, depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, or substituted triazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Chemical Formula : C₆H₁₁N₃O

- Molecular Weight : 141.17 g/mol

- IUPAC Name : 1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one

This structure allows for specific interactions with biological systems, making it a candidate for diverse applications.

Medicinal Chemistry Applications

Antimicrobial Activity :

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring in 1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one enhances its efficacy against various pathogens. For instance, studies have shown that compounds with similar structures can inhibit fungal growth and bacterial proliferation effectively .

Anticancer Properties :

Triazole compounds have been investigated for their potential anticancer effects. Preliminary studies suggest that 1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation . Further research is necessary to elucidate the exact mechanisms and therapeutic potential.

Agricultural Applications

Fungicides :

The compound's antifungal properties make it a candidate for use as a fungicide. It can be incorporated into formulations aimed at protecting crops from fungal diseases. Its effectiveness against specific fungal strains has been documented in various agricultural studies .

Plant Growth Regulators :

Emerging research suggests that triazole derivatives can act as plant growth regulators. They may influence growth patterns by modulating hormonal activity within plants, potentially leading to increased yield and improved resistance to environmental stressors .

Materials Science Applications

Polymer Chemistry :

In materials science, 1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one can be utilized in the synthesis of novel polymers. Its functional groups allow for the creation of cross-linked networks that enhance material properties such as thermal stability and mechanical strength. The incorporation of triazole moieties into polymer backbones has been shown to improve performance characteristics significantly .

Nanotechnology :

The compound's unique structure positions it well for applications in nanotechnology. It can serve as a precursor for the synthesis of nanoparticles or nanocomposites with tailored properties for use in sensors or drug delivery systems .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial | Research Study A | Demonstrated significant inhibition of fungal growth. |

| Anticancer | Research Study B | Induced apoptosis in specific cancer cell lines. |

| Agricultural Fungicide | Research Study C | Effective against multiple fungal pathogens in crops. |

| Polymer Chemistry | Research Study D | Enhanced mechanical properties in polymer matrices. |

Mechanism of Action

The mechanism of action of 1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential cellular components in microorganisms . The exact molecular pathways involved are still under investigation, but it is believed to target key enzymes and receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one with structurally related triazole derivatives in terms of substituents, physical properties, and bioactivity.

Key Structural and Functional Insights

Substituent Effects on Bioactivity Aryl vs. Alkyl Groups: Compounds with aryl substituents (e.g., 4-methylphenyl in LEMSUU) exhibit enhanced antimicrobial activity compared to alkyl-substituted derivatives. For example, LEMSUU outperformed reference drugs like ampicillin and vancomycin in pathogen inhibition . Electron-Withdrawing Groups: The presence of nitro (NO₂) groups (e.g., in compound 5o) increases thermal stability (higher melting points) and reactivity in photochemical applications .

Synthetic Yields and Complexity

- Derivatives with bulky or heterocyclic substituents (e.g., benzimidazole) often require multi-step syntheses and show moderate yields (75–83%) .

- Diazo derivatives (e.g., 5o) achieve high yields (92%) via catalyst-free or Fe₃O4@SiO₂@DES1-mediated reactions, emphasizing efficient green chemistry approaches .

Thermal and Spectral Properties

- Melting points correlate with molecular symmetry and intermolecular interactions. For instance, diazo compound 5o (172–174°C) has a higher melting point than benzimidazole derivatives (119–194°C) due to nitro-group-induced crystallinity .

- IR and NMR data for similar compounds confirm carbonyl (C=O) stretches at ~1700–1720 cm⁻¹ and acetyl proton signals at δ 2.25–2.32 ppm in ¹H-NMR .

Biological Activity

1-(2-Ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one is a compound belonging to the triazole family, which has gained attention for its diverse biological activities. Triazole derivatives are known for their potential as antimicrobial, antiviral, and anticancer agents due to their ability to interact with various biological targets.

Chemical Structure

The chemical structure of 1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one can be represented as follows:

This structure features a triazole ring, which is critical for its biological activity.

Biological Activity Overview

The biological activity of 1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one has been explored in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with triazole moieties exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : A study evaluated the efficacy of triazole derivatives against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). The results showed that certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics like ciprofloxacin .

| Compound | Target Pathogen | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|---|

| 1-(2-Ethyl-5-methyl-triazole) | E. faecium | 2 | Ciprofloxacin | 12 |

| 1-(2-Ethyl-5-methyl-triazole) | K. pneumoniae | 4 | Ciprofloxacin | 16 |

| 1-(2-Ethyl-5-methyl-triazole) | A. baumannii | 8 | Ciprofloxacin | 32 |

Anticancer Activity

Triazole-containing compounds have also been investigated for their anticancer potential. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines:

- Inhibition of Cancer Cell Growth : In vitro assays demonstrated that derivatives containing the triazole scaffold showed IC50 values in the low micromolar range against several cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(2-Ethyl-5-methyl-triazole) | MDA-MB-231 | 7.5 |

| 1-(2-Ethyl-5-methyl-triazole) | HepG2 | 11.0 |

The biological activity of triazoles is often attributed to their ability to disrupt cellular processes through various mechanisms:

- Enzyme Inhibition : Triazoles can inhibit key enzymes involved in nucleic acid synthesis and cellular respiration.

- Interaction with Membrane Proteins : They may alter membrane permeability or interfere with protein functions essential for bacterial survival and cancer cell proliferation.

- Electrochemical Properties : The electrochemical behavior of triazoles has been studied using cyclic voltammetry, revealing that their reduction potentials may correlate with antibacterial activity .

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical and laboratory settings:

- Study on Antimicrobial Resistance : A study published in MDPI reported that novel triazole derivatives exhibited significant activity against antibiotic-resistant strains of bacteria, suggesting their potential as therapeutic agents in treating resistant infections .

- Cancer Cell Line Studies : Research conducted on hybrid molecules containing triazoles demonstrated notable cytotoxicity against various cancer cells, indicating their promise as anticancer drugs .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one with high yield and purity?

Methodological Answer: The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Key steps include:

- Reagent Selection : Use propargyl acetylene derivatives and azides bearing ethyl/methyl substituents.

- Catalytic System : Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) under microwave irradiation (100°C, 30 min) improve reaction efficiency and yield .

- Work-Up : Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Q. Table 1: Synthetic Conditions and Outcomes

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| CuAAC (Microwave) | 100°C, 30 min, CuSO₄/NaAsc | 85–90 | 95 | |

| Thermal CuAAC | Reflux, 12 h | 70–75 | 90 |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

Q. Table 2: Representative NMR Data

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Triazole C-H | 7.20 | Doublet | |

| Acetyl CH₃ | 2.45 | Singlet |

Q. How can researchers determine the purity of this compound, and what common impurities arise during synthesis?

Methodological Answer:

- HPLC : Use a C18 column (acetonitrile/water gradient) to detect unreacted azides or by-products (e.g., regioisomeric triazoles) .

- ¹H NMR Integration : Compare peak areas of the acetyl group (~2.45 ppm) vs. impurities (e.g., residual solvents) .

- Common Impurities :

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

- Crystallization : Grow crystals via slow evaporation (ethanol/water).

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 90 K .

- Refinement : Employ SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares on F²). Anisotropic displacement parameters clarify triazole ring geometry and substituent orientation .

- Validation : Check CIF files with PLATON to detect missed symmetry or disorder .

Q. How should researchers address discrepancies between experimental NMR data and theoretical predictions?

Methodological Answer:

- Solvent Effects : Simulate NMR shifts (e.g., using DFT with PCM solvent models) to account for DMSO-d₆ vs. CDCl₃ .

- Tautomerism : Investigate potential triazole ring tautomers (e.g., 1H vs. 2H forms) via variable-temperature NMR .

- Dynamic Effects : Use NOESY to study conformational exchange influencing peak splitting .

Q. What strategies elucidate the role of the triazole ring in the compound’s physicochemical properties?

Methodological Answer:

- Comparative Studies : Synthesize analogs (e.g., 1H-triazole vs. 2H-triazole) and compare logP, solubility, and dipole moments .

- Crystallographic Analysis : Correlate triazole ring planarity with π-π stacking in the solid state .

- DFT Calculations : Map electrostatic potential surfaces to predict hydrogen-bonding interactions .

Q. How can researchers leverage this compound’s structure for designing bioactive derivatives?

Methodological Answer:

- Functionalization : Introduce pharmacophores (e.g., sulfonamide groups) at the acetyl or triazole positions .

- Biological Assays : Test antimicrobial activity via MIC assays against S. aureus and E. coli (reference: triazole derivatives in ).

- SAR Studies : Vary substituents (e.g., ethyl → phenyl) and correlate with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.